molecular formula C9H12N2O3S B6228798 methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate CAS No. 1692479-38-1

methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate

Cat. No. B6228798
CAS RN: 1692479-38-1
M. Wt: 228.3
InChI Key:
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Description

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate, also known as M2A5O3TC, is a synthetic compound that has gained attention in recent years due to its unique properties. It is a white, crystalline solid with a melting point of 140-142°C and a molecular weight of 228.3 g/mol. M2A5O3TC is a member of the thiazole family of compounds, which are known for their ability to bind to proteins and other molecules. This ability makes M2A5O3TC a potentially useful tool for scientific research, drug development, and other applications.

Scientific Research Applications

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has a variety of potential applications in scientific research. It has been used as a model compound for studying the binding of thiazole derivatives to proteins, as well as for studying the effects of thiazoles on enzyme activity. It has also been used to study the effects of thiazoles on cell proliferation, apoptosis, and other cellular processes. Furthermore, methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has been used to study the effects of thiazoles on the immune system.

Mechanism of Action

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is believed to interact with proteins and other molecules via a hydrogen bonding mechanism. This mechanism involves the formation of hydrogen bonds between the nitrogen atoms of the thiazole ring and the oxygen atoms of the target molecule. This interaction is believed to be responsible for the binding of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate to proteins and other molecules, as well as for its effects on enzyme activity and other cellular processes.
Biochemical and Physiological Effects
methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, cyclooxygenase, and thromboxane synthase. It has also been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and modulate the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate in lab experiments is its ability to bind to proteins and other molecules. This makes it a useful tool for studying the effects of thiazole derivatives on enzyme activity and other processes. Additionally, methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is relatively easy to synthesize and characterize.
However, there are some limitations to using methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate in lab experiments. For example, the compound is relatively expensive, and its solubility in water is limited. Furthermore, the compound is not very stable and can degrade over time.

Future Directions

The potential applications of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate are numerous, and there are many future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate and other thiazole derivatives. Additionally, further research is needed to explore the effects of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate on a variety of biochemical and physiological processes. Finally, further research is needed to explore the potential applications of methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate in drug development and other areas.

Synthesis Methods

Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate can be synthesized via a three-step process. The first step involves the reaction of 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid with methyl 2-aminobenzene-1,3-dicarboxylate in the presence of an acid catalyst. This reaction yields the desired product, methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate. The second and third steps involve the purification of the compound via recrystallization and the characterization of the compound using spectroscopic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate involves the reaction of 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid with methyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid", "Methyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid in a suitable solvent, add the base and stir for a few minutes.", "Slowly add methyl chloroformate to the reaction mixture while maintaining the temperature below a certain limit.", "Stir the reaction mixture for a few hours until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent (e.g. water or dilute acid).", "Extract the product with a suitable organic solvent and purify it by column chromatography or recrystallization." ] }

CAS RN

1692479-38-1

Product Name

methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate

Molecular Formula

C9H12N2O3S

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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